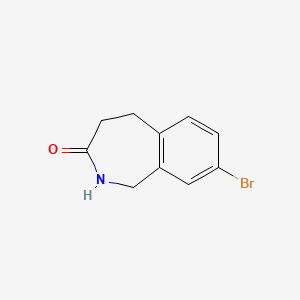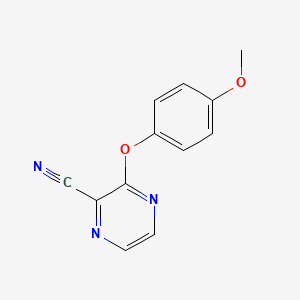
8-Bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one” is a compound with the molecular formula C10H10BrNO . It is related to the class of compounds known as benzazepines, which are biologically important heterocyclic systems .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the commercially available 3-phenylpropan-1-amine has been used in a simple synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, incorporating acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrNO/c11-9-3-1-7-2-4-10(13)12-6-8(7)5-9/h1,3,5H,2,4,6H2,(H,12,13) and the InChI key is IFFMPPDJOPTMFM-UHFFFAOYSA-N .Scientific Research Applications
Dopamine Receptor Ligand Development
The compound has been explored for its affinity at the D1 dopamine receptor, where derivatives like 6-bromo analogs have shown similar affinities to their chloro counterparts, suggesting their potential as candidates for in vivo studies focused on the D1 dopamine receptor (J. Neumeyer et al., 1991). This implies its utility in developing high-affinity ligands for neurological research and potential therapeutic applications.
Constrained Arylazepinone and Quinolinone Scaffolds
Research has also investigated the synthesis of novel conformationally constrained amino acids, including 4-amino-8-bromo-2-benzazepin-3-one (8-Br-Aba), and their incorporation into peptides, impacting binding affinity and activity at opioid receptors (O. Van der Poorten et al., 2017). This research opens avenues for developing new peptides with potential analgesic properties or other therapeutic applications by modifying opioid receptor interactions.
Antagonist Development for CNS Studies
The compound's bromo analog has been used to study its biodistribution in mouse brain, particularly targeting dopamine D1 receptors, which are rich in the striatum. This research suggests the compound's utility in developing tools for imaging cerebral dopamine D1 receptors, aiding in the understanding of neurological conditions and drug effects (O. D. Jesus et al., 1985).
CCR5 Antagonist Development
A practical synthesis method for a compound acting as an orally active CCR5 antagonist was developed, utilizing a bromo derivative. This research contributes to the development of new therapeutic agents targeting CCR5, which is significant for conditions like HIV (T. Ikemoto et al., 2005).
Structural and Synthetic Studies
Several studies have focused on the synthesis, structural characterization, and reactivity of derivatives of 8-Bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one, contributing to the broader chemical understanding and potential applications of such compounds in medicinal chemistry and drug design (P. Carpenter et al., 1979).
Safety and Hazards
Future Directions
Benzazepines and their derivatives have shown promise in the treatment of various conditions such as cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . Therefore, future research may focus on exploring the therapeutic potential of “8-Bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one” and similar compounds.
properties
IUPAC Name |
8-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-7-2-4-10(13)12-6-8(7)5-9/h1,3,5H,2,4,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFMPPDJOPTMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2720957.png)

![2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride](/img/structure/B2720960.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide](/img/structure/B2720961.png)
![[3-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2720962.png)
![2-Chloro-N-[(4-cyano-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2720965.png)
![(2,5-dichlorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2720966.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2720968.png)
![N-(3-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720971.png)

![6,7-Difluoro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B2720974.png)
![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2720975.png)
![2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720978.png)